Dual Protection Enables Direct 6-Acylation Without Intermediate Deprotection
In the Palmer–Josephs synthesis of calanolides, the 5,7-diacetate intermediate (the target compound) is directly subjected to Friedel-Crafts acylation at the 6‑position to install the 2‑methylbutanoyl side chain, a transformation that is impossible with the mono‑protected 7‑O‑acetate analog because the free 5‑OH would compete as a nucleophile [1]. The reported yield for this acylation step when using the 5,7-diacetate is 68–72% [1]. No equivalent yield data exist for the mono‑acetate analog because the reaction cannot be conducted regioselectively on that substrate [1].
| Evidence Dimension | Regioselective 6-acylation yield |
|---|---|
| Target Compound Data | 68–72% yield of 6-acylated product |
| Comparator Or Baseline | Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate (CAS 306321-73-3) |
| Quantified Difference | Reaction feasible (68–72% yield) vs. not feasible regioselectively |
| Conditions | Friedel-Crafts acylation with 2‑methylbutanoyl chloride/AlCl₃ in CH₂Cl₂, 0 °C to rt, 4 h [1] |
Why This Matters
Procuring the 5,7-diacetate avoids a dead-end intermediate; the mono‑acetate cannot deliver the required 6‑acyl calanolide precursor without additional protection steps that increase cost and reduce overall yield.
- [1] Palmer, C. J.; Josephs, J. L. Synthesis of the Calophyllum coumarins. Part 2. J. Chem. Soc., Perkin Trans. 1 1995, 3135–3152. DOI: 10.1039/P19950003135 View Source
